molecular formula C7H3BrClFO2 B1447396 3-Bromo-2-chloro-5-fluorobenzoic acid CAS No. 1805210-37-0

3-Bromo-2-chloro-5-fluorobenzoic acid

Cat. No. B1447396
M. Wt: 253.45 g/mol
InChI Key: VMNPEQJWXAQTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-chloro-5-fluorobenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is a white crystalline solid that is widely used in scientific research. This compound is synthesized using various methods and has a wide range of applications in different fields of research.

Scientific Research Applications

Synthesis and Material Science

Compounds like 3-Bromo-2-chloro-5-fluorobenzoic acid are often critical intermediates in the synthesis of more complex molecules. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, demonstrates the importance of halogenated intermediates in pharmaceutical synthesis. Similar methodologies could be applicable for compounds derived from 3-Bromo-2-chloro-5-fluorobenzoic acid, highlighting its potential in the synthesis of biologically active molecules or materials with specific physical properties (Qiu et al., 2009).

Environmental and Health Studies

The environmental persistence and potential bioaccumulation of brominated and chlorinated compounds necessitate studies on their impact. For instance, the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been extensively reviewed, suggesting that brominated compounds have similar toxicity profiles to their chlorinated homologs. This analogy suggests that the environmental and health impacts of 3-Bromo-2-chloro-5-fluorobenzoic acid and its derivatives warrant careful consideration, given the increasing use of brominated flame retardants and the associated risk of human and wildlife exposure to halogenated organic compounds (Birnbaum et al., 2003).

properties

IUPAC Name

3-bromo-2-chloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNPEQJWXAQTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloro-5-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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